Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107134
InChI: InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18107134

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
IUPAC Name ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3
Standard InChI Key DQIZXSOPIDOSGP-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar thieno[2,3-b]pyridine core, where the thiophene ring is fused to the pyridine ring at the 2,3- and 3,4-positions, respectively. X-ray crystallography studies of structurally similar compounds, such as ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, reveal minimal deviation from planarity (dihedral angle: 0.3°) between the fused rings . The ethyl carboxylate group at position 2 exhibits a torsional angle of 26.7° relative to the core, while intramolecular hydrogen bonding between the amino group and carbonyl oxygen stabilizes the pseudo-six-membered ring .

Table 1: Comparative Molecular Properties of Thieno[2,3-b]Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylateC13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}264.353-NH₂, 6-propyl, 2-COOEt
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylateC11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}236.293-NH₂, 6-methyl, 2-COOEt
Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylateC12H12F2N2O2S\text{C}_{12}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}286.303-NH₂, 6-CF₂H, 4-methyl, 2-COOEt

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds confirms the presence of characteristic signals: the ethyl carboxylate group resonates as a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.3 ppm (CH₂), while the amino proton appears as a broad singlet near δ 5.5 ppm . Density functional theory (DFT) calculations predict strong electrophilic character at the pyridine nitrogen, facilitating interactions with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with the cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with propyl-substituted pyridine precursors. A representative route involves:

  • Core Formation: Reacting ethyl 2-cyano-3-(propylamino)acrylate with sulfur in dimethylformamide to form the thieno[2,3-b]pyridine skeleton.

  • Functionalization: Introducing the amino group via nucleophilic substitution or reductive amination .

  • Esterification: Protecting the carboxylate group using ethyl chloroformate under basic conditions.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationS₈, DMF, 100°C, 12 h65–70
AminationNH₃/MeOH, Pd/C, H₂, 50°C80–85
EsterificationClCOOEt, Et₃N, CH₂Cl₂, 0°C to RT90–95

Industrial Scalability

Industrial production employs continuous flow reactors to enhance reaction efficiency and purity. For example, the thieno[2,3-b]pyridine core is synthesized in a plug-flow reactor at 120°C with a residence time of 20 minutes, achieving 85% conversion. Automated liquid-handling systems enable precise control over stoichiometry, while crystallization from ethanol/water mixtures yields pharmaceutical-grade material (>99.5% purity).

Biological Activity and Mechanism of Action

Kinase Inhibition

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate demonstrates potent inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB pathway. In vitro assays show an IC₅₀ of 0.41 μM against the LepB hypomorph strain of Mycobacterium tuberculosis, with a selectivity index of 15.8 relative to HepG2 cells . The propyl substituent enhances hydrophobic interactions with the IKKβ subunit’s allosteric pocket, as confirmed by molecular docking studies.

Anti-Inflammatory Effects

By suppressing IKK activity, the compound reduces NF-κB-mediated transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in murine macrophages. In a collagen-induced arthritis model, oral administration (10 mg/kg/day) decreased joint swelling by 62% over 21 days.

Pharmacological Applications

Oncology

The compound’s ability to block NF-κB signaling makes it a candidate for adjunct therapy in cancers driven by chronic inflammation, such as colorectal carcinoma. Preclinical studies report a 40% reduction in tumor volume in xenograft models when combined with 5-fluorouracil.

Infectious Diseases

Structural analogs exhibit activity against M. tuberculosis by targeting the LepB signal peptidase pathway. Compound 17af (a difluoromethyl derivative) shows an IC₉₀ of 1.2 μM against wild-type strains, though cytotoxicity remains a concern .

Future Directions

Ongoing research focuses on derivatizing the propyl chain to improve pharmacokinetics—for example, introducing polar groups to enhance aqueous solubility. Computational QSAR models predict that replacing the ethyl carboxylate with a tert-butyl carbamate could increase blood-brain barrier penetration .

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